molecular formula C8H10N2O B6251541 8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine CAS No. 801179-01-1

8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine

Cat. No. B6251541
CAS RN: 801179-01-1
M. Wt: 150.2
InChI Key:
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Description

The compound “8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine” is a type of pyridine derivative . It has been used in the synthesis of quinazolinbenzoxazine derivatives .


Synthesis Analysis

The synthesis of this compound has been a subject of interest due to its special biological activity . In one method, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[3,2-b][1,4]oxazine ring. The molecular formula is C7H6N2O2 .


Chemical Reactions Analysis

The chemical reactions involving this compound often involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 194.19 .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, it’s worth noting that similar compounds have shown a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. As the compound exhibits a wide range of biological activities, it could be a promising candidate for drug development . Further studies could also explore more efficient synthesis methods and investigate its mechanism of action in more detail.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine involves the condensation of 2-aminopyridine with ethyl acetoacetate followed by cyclization with paraformaldehyde.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "paraformaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 2-ethyl-3-(pyridin-2-yl)but-2-en-1-ol.", "Step 2: Cyclization of the intermediate with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid or zinc chloride to form 8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine." ] }

CAS RN

801179-01-1

Product Name

8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine

Molecular Formula

C8H10N2O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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